![molecular formula C14H11ClN2O2S B4387067 1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide](/img/structure/B4387067.png)
1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide
Overview
Description
CCMS is a sulfonamide-based compound that has shown promising results in various scientific research studies. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. The unique chemical structure of CCMS makes it an attractive candidate for further research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CCMS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. CCMS has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
CCMS has been shown to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB. CCMS has also been shown to exhibit anti-viral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
CCMS has several advantages for lab experiments, including its well-established synthesis method, high purity, and potential as a therapeutic agent. However, there are also limitations associated with the use of CCMS in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of CCMS for therapeutic purposes.
Future Directions
There are several future directions for the study of CCMS. One potential direction is to further investigate the anti-cancer properties of CCMS and its potential as a therapeutic agent for cancer treatment. Another direction is to study the anti-inflammatory properties of CCMS and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of CCMS for therapeutic purposes.
In conclusion, CCMS is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The synthesis method of CCMS is well-established, and the compound has been extensively studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CCMS has several advantages for lab experiments, including its well-established synthesis method, high purity, and potential as a therapeutic agent. However, there are also limitations associated with the use of CCMS in lab experiments, and further research is needed to determine its optimal dosage and administration for therapeutic purposes.
Scientific Research Applications
CCMS has been extensively studied for its potential as a therapeutic agent in various scientific research studies. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. CCMS has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, CCMS has been shown to exhibit anti-viral activity against the influenza virus.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-14-4-2-1-3-12(14)10-20(18,19)17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFPNGTZFKAEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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